REACTION_SMILES
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[Br-:1].[Br:13][CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1.[CH3:20][N:21]([CH3:22])[CH2:23][CH2:24][N:25]([CH3:26])[CH3:27].[Cl-:28].[NH4+:29].[cH:2]1[c:3]([Mg+:12])[cH:4][cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12>>[cH:2]1[c:3]([CH:14]2[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2)[cH:4][cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+]c1ccc2ccccc2c1
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Name
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Type
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product
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Smiles
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c1ccc2cc(C3CCCCC3)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |